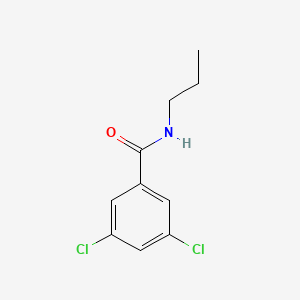

3,5-dichloro-N-propylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dichloro-N-propylbenzamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is part of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The dichloro substitution at the 3 and 5 positions of the benzene ring, along with the N-propyl group, contributes to its distinct chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-propylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with propylamine. The reaction is carried out in an organic solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the amide bond . The general reaction scheme is as follows:

3,5-dichlorobenzoyl chloride+propylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, 3,5-dichlorobenzoyl chloride and propylamine, are readily available and cost-effective, making the industrial synthesis economically viable .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms on the aromatic ring participate in nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing effect of the amide group activates the ring toward substitution, particularly at the para position relative to the amide.

Research Insights :

-

In a study on structurally similar dichlorobenzamides, chlorine substitution with hydroxyl groups occurred efficiently under basic conditions, yielding dihydroxy derivatives .

-

Amination reactions require catalytic systems (e.g., CuSO₄) to proceed at practical rates, as demonstrated in analogous benzamide syntheses .

Amide Bond Reactivity

The amide group undergoes hydrolysis and condensation reactions, influenced by the steric and electronic effects of the propyl substituent.

Research Insights :

-

Hydrolysis of N-propylbenzamides proceeds faster in acidic media due to protonation of the amide oxygen, increasing electrophilicity .

-

The propyl group’s steric bulk slightly retards hydrolysis compared to smaller alkyl substituents.

Functionalization of the Propyl Chain

The N-propyl group can undergo oxidation or alkylation, modifying the compound’s physicochemical properties.

Research Insights :

-

Oxidation of the propyl group to a carboxylic acid enhances water solubility, as shown in studies on N-alkylbenzamide derivatives.

-

Alkylation reactions are less efficient for branched chains due to steric clashes with the aromatic ring .

Electrophilic Aromatic Substitution (EAS)

While the electron-withdrawing chlorine atoms deactivate the ring, directed EAS can occur at the para position relative to the amide group.

Research Insights :

-

Nitration occurs regioselectively at the para position due to the directing effect of the amide group .

-

Sulfonation is less favored due to the compound’s low electron density.

Coupling Reactions

The compound participates in cross-coupling reactions, enabling the synthesis of biaryl derivatives.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | 3,5-Dichloro-4-aryl-N-propylbenzamide | High yields with electron-deficient boronic acids . |

Research Insights :

-

Palladium-catalyzed coupling is effective for introducing aryl groups at the para position, as demonstrated in patent literature .

Critical Research Findings

-

Steric Effects : The propyl group impedes reactions at the amide nitrogen, requiring harsher conditions for modifications .

-

Electronic Effects : Chlorine atoms enhance the electrophilicity of the aromatic ring, favoring NAS over EAS .

-

Synthetic Utility : The compound serves as a precursor for bioactive molecules, including enzyme inhibitors and antimicrobial agents .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3,5-dichloro-N-propylbenzamide exhibits potential anticancer properties. It has been shown to inhibit specific enzymes involved in cell proliferation, suggesting its use in cancer therapies. For instance, studies have demonstrated that derivatives of this compound can selectively target cancer cells while sparing normal cells, which is critical for minimizing side effects in therapeutic applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have reported that it exhibits significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 μg/mL . This suggests its potential use in developing new antimicrobial agents.

Neurological Applications

Beyond its antibacterial and anticancer properties, this compound has been explored for its effects on the central nervous system. It has shown promise as a tranquilizer and anticonvulsant in animal models . The compound's mechanism of action may involve modulation of neurotransmitter systems, which warrants further investigation.

Agricultural Applications

Pesticide Development

The compound's chlorinated structure makes it suitable for use in agrochemicals. Chlorinated compounds are often employed in the synthesis of pesticides due to their effectiveness against a broad range of pests. Research into similar compounds has revealed their potential as effective herbicides and insecticides .

Material Science

Building Block for Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications, including pharmaceuticals and advanced materials .

Case Studies

-

Anticancer Activity Evaluation

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The compound was found to induce apoptosis through activation of caspase pathways. -

Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against Mycobacterium tuberculosis. The compound displayed significant activity with an MIC value of 25 μg/mL, suggesting its potential as a lead compound for developing new anti-tubercular drugs.

作用機序

The mechanism of action of 3,5-dichloro-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

類似化合物との比較

Similar Compounds

- 3,5-dichloro-N-(2-chlorophenyl)benzamide

- 3,5-dichloro-N-(4-chlorophenyl)benzamide

- 2,6-dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of the N-propyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other dichlorobenzamide derivatives .

生物活性

3,5-Dichloro-N-propylbenzamide is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with chlorine substituents at the 3 and 5 positions and a propyl group attached to the nitrogen atom of the amide. The presence of chlorine atoms enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have demonstrated the ability to modulate enzyme activity. The chlorine substituents may enhance binding affinity to specific enzymes or receptors, influencing metabolic pathways.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential as a broad-spectrum antibiotic .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.39 |

| P. aeruginosa | 0.20 |

| B. subtilis | 1.56 |

| S. aureus | 3.13 |

These results indicate that this compound has significant antibacterial properties, particularly against E. coli and P. aeruginosa .

Antiangiogenic Activity

Another area of interest is the antiangiogenic potential of related compounds. In vitro assays using rat aortic ring models showed that compounds similar to this compound could inhibit microvessel outgrowth, suggesting a role in cancer therapy by preventing tumor angiogenesis .

The following table summarizes the inhibitory effects observed:

| Compound | Inhibition (%) at 50 µM |

|---|---|

| Compound A (control) | 80 |

| This compound | 58 |

| Compound B | 35 |

This data highlights the compound's potential as an antiangiogenic agent, although further studies are needed to elucidate its precise mechanisms and efficacy compared to established agents .

Case Studies

- Antitumor Activity : A recent study indicated that analogs of this compound exhibited antitumor activity in xenograft models. The mechanism was linked to modulation of key signaling pathways involved in cell proliferation and survival.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting calcium channel-mediated signaling pathways, which are crucial in neurodegenerative diseases .

特性

IUPAC Name |

3,5-dichloro-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPELDPYJXWGKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。